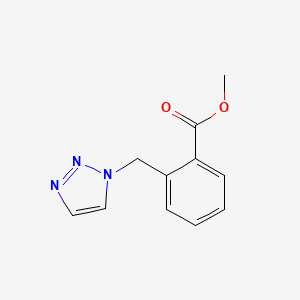
Methyl 2-(triazol-1-ylmethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(triazol-1-ylmethyl)benzoate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to a benzoate ester. Triazole derivatives are known for their diverse biological activities and have found applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(triazol-1-ylmethyl)benzoate typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles. The general synthetic route involves the following steps:
Preparation of Azide Intermediate: The starting material, 2-bromomethylbenzoate, is reacted with sodium azide to form 2-azidomethylbenzoate.
Click Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(triazol-1-ylmethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Triazole N-oxides.
Reduction: 2-(triazol-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(triazol-1-ylmethyl)benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antifungal, antibacterial, and anticancer agents.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Agriculture: Triazole derivatives are used as fungicides and plant growth regulators.
Mécanisme D'action
The mechanism of action of methyl 2-(triazol-1-ylmethyl)benzoate depends on its specific application. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or interfering with biological pathways. For example, they can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs. The triazole ring can also interact with metal ions, affecting the function of metalloproteins.
Comparaison Avec Des Composés Similaires
Methyl 2-(triazol-1-ylmethyl)benzoate can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the triazole ring with a benzoate ester. This combination imparts unique chemical and biological properties, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
methyl 2-(triazol-1-ylmethyl)benzoate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-5-3-2-4-9(10)8-14-7-6-12-13-14/h2-7H,8H2,1H3 |
Clé InChI |
XWWAZZXOAGMNQJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1CN2C=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
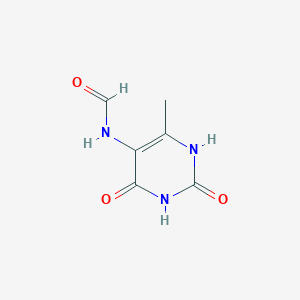
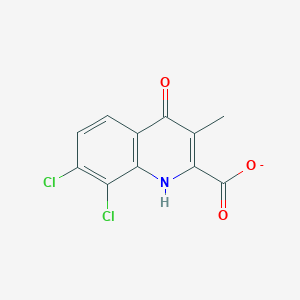
![5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol](/img/structure/B13778639.png)
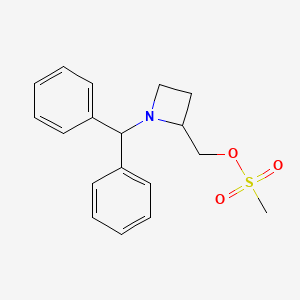
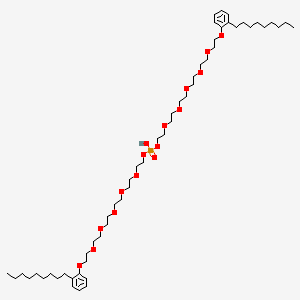
![Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-](/img/structure/B13778650.png)
![N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)
![5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)
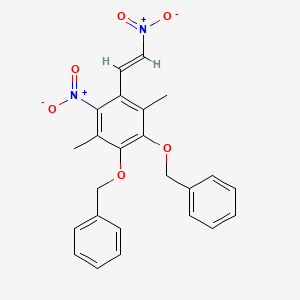
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)
